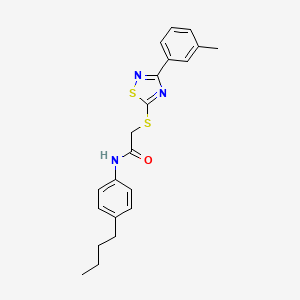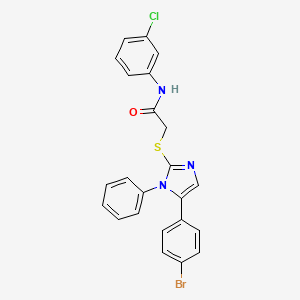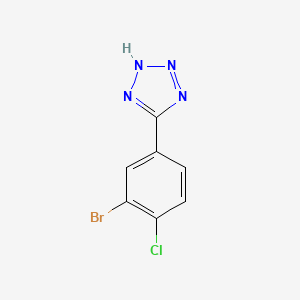
4-(tert-butyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Human Biomonitoring in Fragrance Exposure
A study used a developed LC-MS/MS method to analyze lysmeral metabolites in urine samples collected over 18 years, identifying major metabolites as specific biomarkers for broad exposure to lysmeral, a fragrance chemical. The study noted a significant decline in metabolite concentrations over time and evaluated potential health risks associated with lysmeral exposure, calling for efforts to reduce exposure despite the observed decreasing trend (Scherer et al., 2020).
Metabolism and Exposure of Fragrance in Children
Another study examined the presence of lysmeral metabolites in urine samples of children and adolescents in Germany. The research identified four main metabolites and quantified their prevalence in the population, linking fragrance usage, fabric softener, and personal care products to higher urinary concentrations of lysmeral metabolites. This study emphasizes the need for strategies to reduce exposure and establish reference values for biomonitoring future exposure trends (Murawski et al., 2020).
Pharmaceutical and Clinical Research
Serotonin Receptor Antagonist Research
Research on a novel 5-HT(1A) antagonist, DU 125530, explored its potential for treating anxiety and mood disorders. The study used positron emission tomography (PET) and another compound, WAY-100635, to assess the antagonist's receptor occupancy in the human brain. The findings highlighted the compound's dose-dependent occupancy, tolerability, and potential clinical applications, contributing valuable data for further drug development and therapeutic strategies (Rabiner et al., 2002).
Metabolism and Disposition of SB-649868
The disposition and metabolism of SB-649868, an orexin receptor antagonist developed for treating insomnia, were studied in humans. The research involved analyzing blood, urine, and feces samples to profile metabolites and characterize the drug's elimination pathways. This study provided insights into the drug's metabolic pathways and potential therapeutic implications for insomnia treatment (Renzulli et al., 2011).
Environmental and Health Monitoring
Exposure and Effects of Ethyl tert-Butyl Ether
A study on the toxicokinetics of ethyl tert-butyl ether (ETBE) evaluated its uptake, disposition, and proposed metabolites in humans during controlled exposure. It highlighted ETBE's lower respiratory uptake compared to a similar compound, MTBE, and suggested that tert-butyl alcohol (TBA) might serve as a more suitable biomarker for ETBE exposure than the ether itself. The research contributes to understanding ETBE's impact on human health and its potential as a gasoline additive (Nihlen, Löf, & Johanson, 1998).
Properties
IUPAC Name |
4-tert-butyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)13-8-6-12(7-9-13)16(20)18-11-14(19)15-5-4-10-21-15/h4-10,14,19H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHGMYURHTXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)

![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)

![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)
